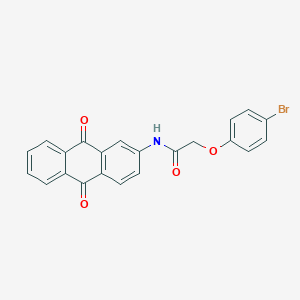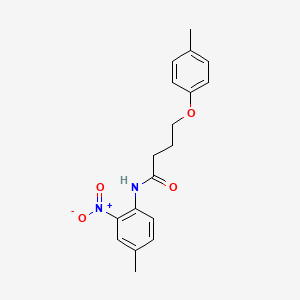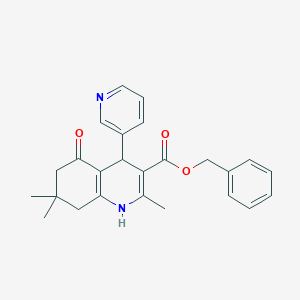![molecular formula C18H17ClN2O2 B4983438 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)
1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione, also known as CPP-109, is a synthetic compound that belongs to the class of pyrrolidinones. It is an inhibitor of the enzyme histone deacetylase (HDAC) and has been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders.
Mecanismo De Acción
1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione is a selective inhibitor of HDAC, which is an enzyme that plays a key role in the regulation of gene expression. By inhibiting HDAC, this compound increases the acetylation of histones, which leads to changes in gene expression. This can result in increased expression of genes involved in synaptic plasticity and neuroprotection, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection, which may contribute to its therapeutic effects. It has also been shown to increase the levels of certain neurotransmitters, including dopamine and norepinephrine, which may contribute to its effects on addiction and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione in lab experiments is its selective inhibition of HDAC, which allows for more precise manipulation of gene expression. One limitation is that it may not be effective in all individuals or in all disorders, and further research is needed to determine its efficacy in different populations.
Direcciones Futuras
1. Investigation of the therapeutic potential of 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione in other neurological and psychiatric disorders.
2. Development of more potent and selective HDAC inhibitors for use in research and therapy.
3. Investigation of the long-term effects of this compound on gene expression and neuronal function.
4. Exploration of the potential use of this compound in combination with other therapies for enhanced efficacy.
5. Investigation of the effects of this compound on epigenetic modifications and their potential role in its therapeutic effects.
Métodos De Síntesis
1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione is synthesized through a multistep process involving the reaction of 4-chlorobenzoyl chloride with 2-phenylethylamine to form the intermediate 4-chlorobenzoyl-2-phenylethylamine. This intermediate is then reacted with pyrrolidine-2,5-dione to form this compound.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic effects in a variety of neurological and psychiatric disorders, including addiction, depression, anxiety, and post-traumatic stress disorder. It has been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection, which may contribute to its therapeutic effects.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-14-6-8-15(9-7-14)21-17(22)12-16(18(21)23)20-11-10-13-4-2-1-3-5-13/h1-9,16,20H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNUACLYCDXSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-dioxo-N-1,3-thiazol-2-yl-2-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-5-isoindolinecarboxamide](/img/structure/B4983363.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4983366.png)

![6-methyl-N-[4-(1-pyrrolidinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4983371.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983383.png)
![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4983389.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)propanamide](/img/structure/B4983394.png)

![1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone](/img/structure/B4983398.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4983415.png)
![7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983423.png)



